molecular formula C23H40GeO B14540100 [5-(4-Methoxyphenyl)-5-methylhex-2-en-3-yl](tripropyl)germane CAS No. 62262-90-2

[5-(4-Methoxyphenyl)-5-methylhex-2-en-3-yl](tripropyl)germane

Cat. No.: B14540100
CAS No.: 62262-90-2
M. Wt: 405.2 g/mol
InChI Key: UGBPWZPGZASQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane is an organogermanium compound characterized by the presence of a germanium atom bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane typically involves the reaction of tripropylgermanium chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield different organogermanium derivatives.

    Substitution: The compound can undergo substitution reactions where the tripropylgermanium group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various organogermanium derivatives, germanium oxides, and substituted germanium compounds.

Scientific Research Applications

5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylsilane: Similar structure but with a silicon atom instead of germanium.

    5-(4-Methoxyphenyl)-5-methylhex-2-en-3-yltin: Similar structure but with a tin atom instead of germanium.

Uniqueness

5-(4-Methoxyphenyl)-5-methylhex-2-en-3-ylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include different reactivity patterns, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62262-90-2

Molecular Formula

C23H40GeO

Molecular Weight

405.2 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]-tripropylgermane

InChI

InChI=1S/C23H40GeO/c1-8-16-24(17-9-2,18-10-3)21(11-4)19-23(5,6)20-12-14-22(25-7)15-13-20/h11-15H,8-10,16-19H2,1-7H3

InChI Key

UGBPWZPGZASQIC-UHFFFAOYSA-N

Canonical SMILES

CCC[Ge](CCC)(CCC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.